5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N,2-diphenyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-20(23(31)27-18-12-6-3-7-13-18)21(19-14-8-9-15-25-19)30-24(26-16)28-22(29-30)17-10-4-2-5-11-17/h2-15,21H,1H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSARTSLMSPDOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between a pyridine derivative and a triazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like toluene and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated quinoline derivatives for their anticancer properties. The compound 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde has been investigated for its potential as an anti-proliferative agent against various cancer cell lines. For instance, derivatives of quinoline have shown significant inhibition of cancer cell growth through mechanisms such as the inhibition of sirtuins, which are implicated in cancer development .
Anti-inflammatory Properties
Quinoline derivatives, including the target compound, have been assessed for anti-inflammatory effects. In silico studies indicated that certain modifications could enhance their efficacy as COX-2 inhibitors, which are valuable in treating inflammatory diseases . The structure of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde positions it favorably for such modifications.
Structure-Activity Relationship Studies
Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the biological activity of similar compounds. These studies help identify key structural features that enhance the desired pharmacological effects, guiding the design of new derivatives based on 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde .
Photophysical Properties
The photophysical characteristics of quinoline derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability of these compounds to absorb light and emit fluorescence makes them candidates for optoelectronic materials .
Synthesis of Novel Materials
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde can lead to the development of new materials with specific electronic properties. Its functionalization allows for the creation of polymers or nanocomposites with tailored characteristics for various applications, including sensors and catalysts .
Case Study 1: Anticancer Efficacy Evaluation
In a study evaluating the anticancer potential of various quinoline derivatives, researchers synthesized 2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde and tested its efficacy against several cancer cell lines. The results indicated promising anti-proliferative effects, warranting further investigation into its mechanisms of action and potential as a therapeutic agent.
Case Study 2: Development of COX-2 Inhibitors
Another study focused on modifying quinoline structures to enhance their anti-inflammatory properties. The compound was incorporated into a series of derivatives tested for COX-2 inhibition. Preliminary results showed that specific substitutions could significantly improve activity, highlighting the importance of structural optimization based on the parent compound.
Mechanism of Action
The mechanism of action of 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs differ in substituents at positions 2, 5, 6, and 7 (Table 1). Notable examples include:
- 2-amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl) analog (5t): Replaces pyridin-2-yl with phenyl and introduces methoxy groups, altering solubility and bioactivity .
- N-(4-nitrophenyl) derivative (5j) : Incorporates an electron-withdrawing nitro group, reducing yield (43%) but increasing thermal stability (m.p. 319.9–320.8°C) .
- N-(3-hydroxy-4-methoxyphenyl) variant (5l): Hydroxyl and methoxy groups enhance polarity, yielding moderate solubility in aqueous ethanol .
Comparison with Analogous Protocols
- Eco-friendly additive (TMDP): Ethyl 5-amino-7-(4-phenyl) analogs are synthesized using 4,4’-trimethylenedipiperidine (TMDP) in water/ethanol, achieving high yields (85–92%) under green conditions . TMDP’s low toxicity and recyclability contrast with DMF’s environmental concerns .
- Oxidative aromatization : Pyrazolo[1,5-a]pyrimidines are prepared via nitro-group oxidation, yielding moderate stability (m.p. 273–276°C for analog 4h) .
Physicochemical Properties and Stability
Target Compound
- Molecular formula : C₂₅H₂₁N₅O₂ (estimated).
- Polarity : Pyridin-2-yl and carboxamide groups enhance hydrophilicity compared to purely aromatic analogs.
Analogs
- Melting points : Range from 240–320°C, influenced by substituents (e.g., nitro groups increase rigidity) .
- Solubility: Methoxy and hydroxyl groups improve aqueous solubility (e.g., 5l in ethanol/water) .
- Thermal stability : TMDP-based derivatives exhibit high thermal stability (liquid range up to 65°C) .
Biological Activity
The compound 5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 318.37 g/mol
- LogP (octanol-water partition coefficient): 3.6
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
These properties suggest that the compound has moderate lipophilicity and potential for bioactivity due to its ability to interact with biological membranes.
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. Specifically, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines by targeting critical signaling pathways.
- Mechanism of Action:
- Case Studies:
- A derivative related to our compound exhibited an IC value of 3.91 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Another study reported that compounds with similar structures showed IC values ranging from 0.53 µM to 3.91 µM , demonstrating their effectiveness against various cancer types .
Antiviral Activity
The antiviral properties of triazolo[1,5-a]pyrimidine derivatives have also been explored extensively.
- Mechanism of Action:
- Research Findings:
Antimicrobial Activity
The antimicrobial effects of triazolo[1,5-a]pyrimidine derivatives have been documented in various studies.
- Activity Against Bacteria:
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 3.91 µM | Inhibition of ERK signaling pathway |
| Antiviral | Influenza virus | Non-toxic levels | Inhibition of viral protein interactions |
| Antimicrobial | MRSA | Varies | Disruption of bacterial cell integrity |
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with condensation of 3-amino-1,2,4-triazole derivatives, aromatic aldehydes, and β-keto esters. For example:
- One-pot synthesis : A mixture of 5-amino-triazole, ethyl acetoacetate, and substituted benzaldehyde in ethanol/water (1:1 v/v) under reflux, catalyzed by 4,4’-trimethylenedipiperidine (TMDP), yields triazolo-pyrimidines with high efficiency (70–92% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 323 K) and improves purity by minimizing side products . Post-synthesis purification uses recrystallization (ethanol) or column chromatography. Reaction progress is monitored via TLC .
Q. Which spectroscopic methods confirm the compound’s structure?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituents (e.g., methyl, phenyl, pyridyl) and confirm ring fusion .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533) validate molecular weight .
- X-ray crystallography : Resolves bond angles and dihedral angles in the triazolo-pyrimidine core (e.g., planarity deviations <0.034 Å) .
Q. What structural features influence its biological activity?
The fused triazole-pyrimidine core enables π-π stacking with biological targets, while substituents modulate activity:
- Pyridin-2-yl group : Enhances solubility and hydrogen bonding .
- N-phenylcarboxamide : Stabilizes interactions with kinase domains .
- Methyl group : Improves metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and yield?
- Solvent selection : A water/ethanol mixture (1:1 v/v) reduces toxicity and improves atom economy .
- Catalyst recycling : TMDP is recoverable (≥95% after 5 cycles) without activity loss, aligning with green chemistry principles .
- Microwave irradiation : Enhances reaction rates (e.g., 30-minute synthesis vs. 12-hour reflux) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine H NMR, C NMR, and IR to distinguish overlapping signals (e.g., aromatic protons vs. NH groups) .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrimidine vs. triazole substitution patterns) .
- Isotopic labeling : Use N-labeled precursors to confirm nitrogen connectivity in the triazole ring .
Q. What computational methods predict its pharmacological interactions?
- Molecular docking : Identifies binding poses with targets (e.g., kinases) via hydrogen bonding (e.g., pyridinyl N as donor) and hydrophobic interactions .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- DFT calculations : Predict reactivity of substituents (e.g., electron-withdrawing groups at phenyl rings) .
Q. How to design derivatives with enhanced target selectivity?
- Structure-activity relationship (SAR) : Modify substituents systematically:
- Pyridinyl to pyrimidinyl : Alters π-stacking with aromatic residues .
- Methoxy vs. chloro groups : Tune electron density for optimized binding .
- Protease stability assays : Test derivatives in human liver microsomes to identify metabolically stable candidates .
Methodological Considerations
Q. How to address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography after each step to remove byproducts .
- Temperature control : Maintain reflux conditions (±2°C) to prevent decomposition of heat-sensitive intermediates .
Q. What techniques assess compound stability under storage?
Q. How to validate biological activity in vitro?
- Kinase inhibition assays : Measure IC values using ADP-Glo™ kits .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
